molecular formula C3H9N6O4P B3432432 1,3,5-Triazine-2,4,6-triamine, phosphate CAS No. 218768-84-4

1,3,5-Triazine-2,4,6-triamine, phosphate

Cat. No. B3432432
Key on ui cas rn: 218768-84-4
M. Wt: 224.12 g/mol
InChI Key: XFZRQAZGUOTJCS-UHFFFAOYSA-N
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Patent
US07893142B2

Procedure details

3780 g melamine (30 mol.) are mixed with 2130 g (15 mol.) phosphorus pentoxide in a laboratory ploughshare mixer with an effective volume of 10 l and thermal oil-heated double jacket and heated to a temperature of 200° C. Within 30 min, 630 g (5 mol.) oxalic dihydrate are then added. After a secondary reaction time of a further 15 min, the melamine polyphosphate formed was removed from the mixer.
Quantity
3780 g
Type
reactant
Reaction Step One
Quantity
2130 g
Type
reactant
Reaction Step One
[Compound]
Name
dihydrate
Quantity
630 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[O:10]=[P:11]12[O:22]P3(OP(OP(O3)([O:18]1)=O)(=O)[O:12]2)=O>>[C:2]1([NH2:3])[N:4]=[C:5]([NH2:6])[N:7]=[C:8]([NH2:9])[N:1]=1.[OH:12][P:11]([OH:22])([OH:18])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
3780 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
2130 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
dihydrate
Quantity
630 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07893142B2

Procedure details

3780 g melamine (30 mol.) are mixed with 2130 g (15 mol.) phosphorus pentoxide in a laboratory ploughshare mixer with an effective volume of 10 l and thermal oil-heated double jacket and heated to a temperature of 200° C. Within 30 min, 630 g (5 mol.) oxalic dihydrate are then added. After a secondary reaction time of a further 15 min, the melamine polyphosphate formed was removed from the mixer.
Quantity
3780 g
Type
reactant
Reaction Step One
Quantity
2130 g
Type
reactant
Reaction Step One
[Compound]
Name
dihydrate
Quantity
630 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[O:10]=[P:11]12[O:22]P3(OP(OP(O3)([O:18]1)=O)(=O)[O:12]2)=O>>[C:2]1([NH2:3])[N:4]=[C:5]([NH2:6])[N:7]=[C:8]([NH2:9])[N:1]=1.[OH:12][P:11]([OH:22])([OH:18])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
3780 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
2130 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
dihydrate
Quantity
630 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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